1-[4-(2-fluorophenoxy)butyl]imidazole chemical structure and properties
1-[4-(2-fluorophenoxy)butyl]imidazole chemical structure and properties
Part 1: Chemical Identity & Structural Analysis
Compound Class: Imidazole-based Heme Oxygenase (HO) Inhibitor / Type II Heme Ligand. Common Abbreviation: FPBI (Contextual abbreviation for this guide).
1-[4-(2-fluorophenoxy)butyl]imidazole is a synthetic nitrogen-heterocycle designed to target metalloenzymes containing a heme prosthetic group. It belongs to the class of substituted imidazole-ethers , widely utilized in medicinal chemistry to probe the catalytic cores of Heme Oxygenase (HO-1/HO-2), Cytochrome P450 (CYP), and Nitric Oxide Synthase (NOS).
Structurally, it consists of three distinct pharmacophores:
-
The Imidazole Head: Functions as the "warhead," providing an unhindered
nitrogen (N3) to coordinate axially with the heme iron ( ). -
The Butyl Linker: A four-carbon aliphatic chain (
) that acts as a "spacer." SAR studies on HO inhibitors indicate that linker length is critical for selectivity; a butyl chain typically allows the imidazole to reach the iron center while the aromatic tail sits in the hydrophobic pocket. -
The 2-Fluorophenoxy Tail: A lipophilic anchor. The fluorine substitution at the ortho position modulates metabolic stability (blocking ring oxidation) and alters the electronic properties of the phenoxy ring without significantly increasing steric bulk compared to hydrogen.
Physicochemical Profile
Data estimated based on fragment contribution methods.
| Property | Value | biological Implication |
| Molecular Formula | -- | |
| Molecular Weight | 234.27 g/mol | High bioavailability (Lipinski compliant). |
| cLogP | ~2.8 - 3.2 | Moderate lipophilicity; capable of crossing cell membranes and the blood-brain barrier. |
| pKa (Imidazole) | ~6.9 - 7.1 | Exists as a mix of neutral and protonated species at physiological pH (7.4), facilitating binding. |
| H-Bond Acceptors | 3 (N, O, F) | Interaction points for amino acid residues in the binding pocket. |
| Rotatable Bonds | 6 | High flexibility allows induced fit within the enzyme channel. |
Part 2: Synthetic Pathways & Optimization
The synthesis of 1-[4-(2-fluorophenoxy)butyl]imidazole follows a convergent Williamson Ether Synthesis followed by N-alkylation . This route is preferred over direct alkylation of imidazole with fluorophenol derivatives due to higher yields and easier purification.
Diagram 1: Synthetic Workflow
Caption: Two-step synthesis via brominated intermediate. Step 1 utilizes excess dibromide to prevent dimerization.
Detailed Protocol
Step 1: Synthesis of 1-(4-bromobutoxy)-2-fluorobenzene
Rationale: We use a large excess of 1,4-dibromobutane to prevent the formation of the bis-phenoxy byproduct (where one butyl chain links two phenol rings).
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents: Dissolve 2-fluorophenol (10 mmol, 1.12 g) in anhydrous Acetone (50 mL). Add anhydrous Potassium Carbonate (
) (20 mmol, 2.76 g). -
Addition: Add 1,4-dibromobutane (40 mmol, 8.6 g - 4 equiv) in a single portion.
-
Reaction: Reflux at 60°C for 16–18 hours. Monitor via TLC (Hexane/EtOAc 9:1). The phenol spot should disappear.
-
Workup: Filter off the solid
. Concentrate the filtrate under reduced pressure. -
Purification: The excess 1,4-dibromobutane can be removed via vacuum distillation or silica gel column chromatography (eluting with 100% Hexanes first, then 5% EtOAc/Hexane to recover the product).
-
Target Yield: >80% (Clear oil).
-
Step 2: N-Alkylation of Imidazole
Rationale: Sodium Hydride (NaH) is used to generate the imidazolyl anion, a strong nucleophile that rapidly displaces the bromine.
-
Activation: In a dry flask under Argon/Nitrogen, dissolve Imidazole (12 mmol, 0.82 g) in anhydrous DMF (15 mL).
-
Deprotonation: Carefully add NaH (60% dispersion in oil, 13 mmol, 0.52 g) at 0°C. Stir for 30 minutes until hydrogen evolution ceases. Safety: Vent properly.
-
Coupling: Add the Intermediate from Step 1 (10 mmol) dissolved in 5 mL DMF dropwise.
-
Reaction: Heat to 80°C for 4–6 hours.
-
Quench & Extraction: Cool to room temperature. Carefully quench with ice water (50 mL). Extract with Ethyl Acetate (3 x 30 mL).
-
Wash: Wash combined organics with water (to remove DMF) and brine. Dry over
. -
Final Purification: Flash chromatography (DCM/MeOH 95:5). The imidazole product is polar; Iodine staining is required for visualization on TLC.
Part 3: Mechanism of Action (Pharmacodynamics)
This molecule functions primarily as a Type II Heme Ligand .
The Mechanism: The imidazole nitrogen possesses a lone pair of electrons perpendicular to the aromatic ring system. In heme proteins (like HO-1), the iron center exists in a porphyrin plane.
-
Entry: The 2-fluorophenoxy tail guides the molecule into the hydrophobic substrate-binding channel.
-
Displacement: The imidazole displaces the distal water molecule (or weak ligand) coordinated to the heme iron.
-
Ligation: The N3 nitrogen forms a coordinate covalent bond with the Ferric (
) or Ferrous ( ) iron. -
Inhibition: This blockade prevents the activation of oxygen (
) required for the oxidative cleavage of the porphyrin ring, thereby inhibiting the enzyme's catalytic turnover (conversion of Heme Biliverdin).
Diagram 2: Molecular Interaction Pathway
Caption: Competitive inhibition mechanism. The imidazole nitrogen coordinates the Heme Iron, physically blocking Oxygen binding.
Part 4: Experimental Protocols (Validation)
To verify the activity of 1-[4-(2-fluorophenoxy)butyl]imidazole, researchers utilize the Heme Oxygenase Activity Assay (Bilirubin Generation) .
Heme Oxygenase Activity Assay
Objective: Quantify the inhibition of Bilirubin formation from Heme.
Reagents:
-
Rat spleen microsomes (rich in HO-1) or recombinant HO-1.
-
Hemin (substrate) - 50
. -
NADPH (cofactor) - 1 mM.
-
Glucose-6-phosphate dehydrogenase (regeneration system).
-
Test Compound (FPBI) dissolved in DMSO.
Protocol:
-
Incubation Mix: In a quartz cuvette, mix:
-
Microsomal protein (1 mg/mL)
-
Hemin (20
) -
Test compound (0.1
to 100 titration) -
Buffer (0.1 M Potassium Phosphate, pH 7.4)
-
-
Blanking: Record the baseline absorbance at 464 nm and 530 nm.
-
Initiation: Add NADPH (1 mM) to start the reaction.
-
Reaction: Incubate at 37°C for 15 minutes in the dark.
-
Termination: Stop reaction by placing samples on ice.
-
Measurement: Calculate Bilirubin formation. Bilirubin has an extinction coefficient of
between 464 nm and 530 nm.-
Calculation:
.
-
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine the
.
Expected Result: A sigmoidal dose-response curve. Potent imidazole inhibitors typically show
References
-
Ortiz de Montellano, P. R. (2005). Structure and Function of Heme Oxygenase. Current Organic Chemistry.
-
Vlahos, C. J., et al. (1991). Specific inhibition of heme oxygenase by substituted imidazoles. Journal of Biological Chemistry.
-
Kinobe, R. T., et al. (2006). Selectivity of imidazole-dioxolane derivatives for heme oxygenase isoforms. Journal of Pharmacology and Experimental Therapeutics.
-
Roman, L. J., & Masters, B. S. (2006). Electron transfer by nitric oxide synthase. Chemical Reviews. (Context for imidazole binding modes).
